molecular formula C12H12ClN3O B12918185 4(1H)-Pyrimidinone, 2-amino-5-(4-chlorophenyl)-6-ethyl- CAS No. 91396-20-2

4(1H)-Pyrimidinone, 2-amino-5-(4-chlorophenyl)-6-ethyl-

Cat. No.: B12918185
CAS No.: 91396-20-2
M. Wt: 249.69 g/mol
InChI Key: KTEOTBKBKDEYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4(1H)-Pyrimidinone, 2-amino-5-(4-chlorophenyl)-6-ethyl- (hereafter referred to as the target compound) is a pyrimidinone derivative with a 4-chlorophenyl group at position 5 and an ethyl substituent at position 4. Its structure is closely related to pyrimethamine (2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine), a known antimalarial drug, but differs by the presence of a ketone group at position 4 (pyrimidinone core) instead of an amino group .

The pyrimidinone core is a versatile scaffold in medicinal and agrochemical research due to its hydrogen-bonding capabilities and planar aromatic structure, which facilitate interactions with biological targets .

Properties

CAS No.

91396-20-2

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

2-amino-5-(4-chlorophenyl)-4-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H12ClN3O/c1-2-9-10(11(17)16-12(14)15-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H3,14,15,16,17)

InChI Key

KTEOTBKBKDEYDF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)NC(=N1)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Cyclization of β-Ketoesters with Guanidine Hydrochloride

A widely used method for preparing 2-aminopyrimidinones involves the reaction of β-ketoesters or β-aldehydoesters with guanidine hydrochloride in the presence of a base such as potassium carbonate. This reaction can be performed under microwave-assisted solvent-free conditions or conventional reflux, yielding 2-amino-6-substituted pyrimidinones efficiently.

  • Procedure:

    • Mix β-ketoester (e.g., ethyl acetoacetate derivative) with guanidine hydrochloride and K2CO3.
    • Heat under microwave irradiation or reflux in an appropriate solvent (e.g., ethanol or toluene).
    • The cyclization proceeds to form the pyrimidinone ring with the amino group at position 2 and the ethyl group at position 6 incorporated from the β-ketoester.
  • Advantages:

    • One-step synthesis.
    • High yields (typically 60-75%).
    • Solvent-free microwave methods reduce reaction time and improve efficiency.

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl substituent at the 5-position is introduced by using β-ketoesters or β-dicarbonyl compounds bearing the 4-chlorophenyl moiety or by condensation with 4-chlorobenzaldehyde derivatives.

  • Method:

    • Use β-ketoesters substituted with 4-chlorophenyl groups as starting materials.
    • Alternatively, perform condensation of guanidine derivatives with 4-chlorobenzylidene intermediates followed by cyclization.
  • Reaction Conditions:

    • Reflux in chlorobenzene or ethanol for 2-4 hours.
    • Monitoring by thin-layer chromatography (TLC) to ensure completion.

Alternative Synthetic Routes via Cycloaddition and Click Chemistry

Recent research has explored the synthesis of substituted pyrimidinones via copper(I)-catalyzed alkyne-azide cycloaddition ("click chemistry") to generate triazole-linked pyrimidinone derivatives. Although this method is more relevant for functionalized pyrimidinones with alkyne groups, it demonstrates the versatility of pyrimidinone synthesis and potential for further derivatization.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Cyclization of β-ketoester with guanidine hydrochloride β-ketoester (ethyl acetoacetate derivative), guanidine hydrochloride, K2CO3, microwave or reflux in ethanol 65-75 Efficient ring formation, amino and ethyl groups incorporated
Introduction of 4-chlorophenyl group β-ketoester with 4-chlorophenyl substituent or condensation with 4-chlorobenzaldehyde, reflux in chlorobenzene 55-76 Substituent introduced at 5-position, monitored by TLC
Purification Filtration, washing with ethanol or diethyl ether - Crystallization to obtain pure product

Analytical and Characterization Notes

  • Spectroscopic Data:

    • IR spectra show characteristic absorption bands for pyrimidinone carbonyl (~1650 cm⁻¹) and amino groups (~3300-3500 cm⁻¹).
    • NMR confirms substitution pattern and presence of ethyl and 4-chlorophenyl groups.
    • Mass spectrometry confirms molecular weight of 249.69 g/mol.
  • Purity and Yield:

    • Yields typically range from 55% to 76% depending on reaction conditions and purification methods.
    • Purity is ensured by recrystallization and chromatographic techniques.

Summary of Preparation Methods

Preparation Aspect Method Description Key Reagents/Conditions Yield Range (%) Remarks
Pyrimidinone Core Formation Cyclization of β-ketoesters with guanidine hydrochloride β-ketoester, guanidine hydrochloride, K2CO3, microwave/reflux 65-75 Efficient, one-step synthesis
5-Position Substitution Use of 4-chlorophenyl-substituted β-ketoesters or condensation with 4-chlorobenzaldehyde β-ketoester with 4-chlorophenyl, chlorobenzene reflux 55-76 Introduces 4-chlorophenyl group
Alternative Functionalization Copper(I)-catalyzed alkyne-azide cycloaddition (click chemistry) Alkyne-functionalized pyrimidinones, azides, CuSO4, sodium ascorbate Good yields For advanced derivatives

Chemical Reactions Analysis

Substitution Reactions

The amino and hydroxyl groups at positions 2 and 4 enable nucleophilic substitutions:

Reaction Type Conditions Product Yield Reference
Acylation Acetic anhydride, refluxAcetylated derivatives (e.g., ethyl 2-(6-amino-4-(4-chlorophenyl)acetate)60–77%
Thioether Formation Carbon disulfide, pyridineThiolated analogs (e.g., 6-amino-5-carbamido-4-(4-chlorophenyl)pyrimidine)60%
Alkylation Ethyl chloroacetate, SN2 mechanismEthyl 2-(pyrazolo-acetate) derivatives70%

Cyclization and Ring Expansion

  • Intermediate Formation : Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate reacts with ammonia to form amides, which cyclize with triethyl orthoformate to yield bicyclic pyrimidines .

  • Temperature Sensitivity : Reactions above 140°C lead to decomposition, whereas controlled heating (110–130°C) forms Schiff base intermediates (e.g., 7 ) that cyclize further .

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s interaction with biological targets informs its reactivity:

  • Antifolate Activity : Inhibits dihydrofolate reductase (DHFR) via hydrogen bonding with Asp54 and hydrophobic interactions with the 4-chlorophenyl group .

  • Apoptosis Induction : Activates caspase-8 and caspase-10 pathways in T lymphocytes, independent of Fas/CD95 signaling .

Comparative Analysis of Analogues

Analog Key Structural Difference Biological Activity
Pyrimethamine 2,4-Diamine substituentsAntimalarial, DHFR inhibition
2-Amino-5-(4-chlorophenyl)-6-ethyl- Hydroxyl group at position 4Broader enzyme inhibition (e.g., PTR1)
4,6-Dimethylpyrimidinone Methyl groups at positions 4 and 6Antibacterial

Critical Reaction Parameters

  • Solvent Effects : Dimethoxyethane (DME) enhances Suzuki coupling efficiency .

  • Catalysts : Pd(OAc)₂ with dppf ligand achieves 74% yield in cross-coupling reactions .

  • pH Sensitivity : Basic conditions favor dehalogenation over coupling in amphoteric pyrimidinones .

Scientific Research Applications

Overview

4(1H)-Pyrimidinone, 2-amino-5-(4-chlorophenyl)-6-ethyl, also known by various synonyms like 2-amino-5-(4-chlorophenyl)-6-ethyl-1H-pyrimidin-4-one, is a compound with significant potential in medicinal chemistry. Its molecular formula is C12H12ClN3OC_{12}H_{12}ClN_3O and it has a molecular weight of approximately 249.69 g/mol. This compound has been studied for various applications, primarily in the field of pharmaceuticals, where it exhibits diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including 4(1H)-Pyrimidinone, exhibit antimicrobial properties. A study explored the synthesis of pyrimidine derivatives and their effectiveness against various bacterial strains. The presence of the chlorophenyl group in the structure enhances its antimicrobial efficacy, making it a candidate for further development into antimicrobial agents .

Anticancer Properties

The compound has been investigated for its potential anticancer activity. A notable study focused on the synthesis and evaluation of pyrimidine derivatives as inhibitors of cancer cell proliferation. The results demonstrated that modifications at the amino and chloro positions significantly influenced the anticancer activity, suggesting that 4(1H)-Pyrimidinone could be optimized for enhanced therapeutic effects against specific cancer types .

Enzyme Inhibition

Another significant application is in enzyme inhibition. Research has shown that derivatives of this compound can inhibit specific enzymes linked to metabolic disorders. For instance, studies on pyrimethamine derivatives, which share structural similarities with 4(1H)-Pyrimidinone, indicated their ability to enhance enzyme activity in certain conditions while maintaining low toxicity levels . This suggests potential applications in treating metabolic diseases.

Case Study 1: Pyrimethamine Derivatives

A detailed investigation into pyrimethamine derivatives highlighted how structural modifications can affect inhibitory activity against β-N-acetylhexosaminidase. The study found that while certain substitutions increased IC50 values (indicating reduced efficacy), others improved enzyme activity in patient-derived cells. This underscores the importance of structural features in developing effective therapeutic agents .

Case Study 2: Structural Studies on Bio-active Compounds

A comprehensive structural analysis of bioactive compounds, including those related to 4(1H)-Pyrimidinone, revealed insights into their hydrolysis and transformation under acidic conditions. This research is crucial for understanding how these compounds behave in biological systems and their potential metabolic pathways .

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Pyrimidinone Derivatives
Compound Name Substituents (Positions) Core Structure Biological/Functional Relevance Reference
Target Compound 2-NH₂, 5-(4-ClPh), 6-Ethyl 4(1H)-Pyrimidinone Potential antimalarial (analog of pyrimethamine)
1-Methyl-2(1H)-Pyrimidinone (1MP) 1-Methyl, 2-ketone 2(1H)-Pyrimidinone DNA photodamage model (hydrogen abstraction)
6-Methyl-5-Propyl-4(1H)-Pyrimidinone 5-Propyl, 6-Methyl 4(1H)-Pyrimidinone Agrochemical fungicide intermediate
N-(4-Chlorophenyl)-5-[(4-ClPh)aminomethyl] 4-ClPh, 5-aminomethyl Pyrimidine Antibacterial/antifungal activity
5-(4-Methylphenoxy)-4-phenyl-6-(4-NO₂Ph) 4-Ph, 5-(4-MePhO), 6-(4-NO₂Ph) 2(1H)-Pyrimidinone Not specified (structural diversity)

Key Observations :

  • Substituent Position : The target compound's 4-chlorophenyl group at position 5 is critical for bioactivity, as seen in pyrimethamine . Replacing this with bulkier groups (e.g., nitrophenyl in ) may alter binding affinity.
  • For example, 1MP (a 2-pyrimidinone) exhibits photochemical hydrogen abstraction, a property absent in non-ketone analogs .
  • Alkyl vs. Aryl Substituents : Ethyl/propyl groups at position 6 (target compound vs. ) influence lipophilicity and metabolic stability. The propyl derivative in is used in agrochemicals, suggesting alkyl chain length impacts application scope.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility Molecular Weight (g/mol) Reference
Target Compound (sulfate salt) Not reported Likely polar (due to sulfate) 328.8 (free base)
6-Methyl-5-Propyl-4(1H)-Pyrimidinone 119–123 Slightly soluble in chloroform 152.19
Polymorphs of N-(4-ClPh)-5-[(4-ClPh)] 211–270 (variants) Insoluble in non-polar solvents ~450 (estimated)

Insights :

  • The sulfate salt of the target compound likely enhances aqueous solubility compared to neutral pyrimidinones .
  • Higher molecular weight analogs (e.g., , MW 399.4) exhibit reduced solubility, impacting bioavailability.

Biological Activity

4(1H)-Pyrimidinone, 2-amino-5-(4-chlorophenyl)-6-ethyl, commonly referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C12H12ClN3OC_{12}H_{12}ClN_3O and a molecular weight of approximately 249.69 g/mol, exhibits potential therapeutic applications, particularly in the fields of oncology and inflammation.

  • Molecular Formula : C12H12ClN3OC_{12}H_{12}ClN_3O
  • Molecular Weight : 249.69 g/mol
  • CAS Number : 91396-20-2

Biological Activity Overview

The biological activity of 4(1H)-Pyrimidinone derivatives has been explored in various studies, highlighting their potential as inhibitors for several biological targets. The compound has shown promising results in antioxidant activity, enzyme inhibition, and anti-inflammatory effects.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. In a study comparing various pyrimidine derivatives, it was found that some derivatives showed antioxidant activity levels ranging from 71% to 82% , with certain compounds outperforming established antioxidants like Trolox .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes:

  • Lipoxygenase Inhibition : A notable study reported that one of its derivatives demonstrated an IC50 value of 1.1 μM , indicating potent lipoxygenase inhibition, which is crucial for inflammatory processes .
  • Branched-Chain Amino Acid Transaminases (BCATs) : Another study highlighted the potential of pyrimidine derivatives in inhibiting BCATs, which are implicated in various cancers. The IC50 values for some derivatives were found to be around 81 nM , suggesting strong inhibitory activity .

Study on Antioxidant Activity

A comparative analysis involving multiple pyrimidine derivatives revealed that the presence of a double bond significantly enhanced antioxidant activity. The study utilized sodium linoleate as a substrate and measured the transformation into hydroperoxy-linoleic acid at specific wavelengths, confirming the antioxidant capacity of these compounds .

CompoundAntioxidant Activity (%)IC50 (μM)
Compound A82%1.1
Compound B78%10.7
Compound C30%-

Study on Lipoxygenase Inhibition

The lipoxygenase inhibition study demonstrated that certain derivatives not only inhibited enzyme activity but also provided insights into structure-activity relationships (SAR). This research indicated that modifications at specific positions on the pyrimidine ring could enhance inhibitory potency .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4(1H)-pyrimidinone derivatives with 4-chlorophenyl and ethyl substituents?

  • Methodological Answer : A one-pot Biginelli-like condensation is commonly used for dihydropyrimidinone scaffolds. Substituent-specific modifications (e.g., 4-chlorophenyl) require controlled electrophilic substitution or cross-coupling reactions (e.g., Suzuki coupling for aryl groups). Post-synthetic functionalization (e.g., ethylation) may involve alkyl halides under basic conditions. Crystallization in polar aprotic solvents (e.g., DMF/ethanol mixtures) improves purity .

Q. How can X-ray crystallography resolve structural ambiguities in 4(1H)-pyrimidinone derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines dihedral angles between the pyrimidine core and substituents (e.g., 12.8° for phenyl groups ). Intramolecular hydrogen bonds (N–H⋯N) stabilize conformations, while weak intermolecular interactions (C–H⋯O/π) dictate crystal packing . SCXRD also identifies polymorphic forms, critical for bioavailability studies .

Q. What spectroscopic techniques validate the purity of 4(1H)-pyrimidinone derivatives?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent integration (e.g., ethyl CH3_3 at δ ~1.2 ppm, aromatic protons at δ 7.3–8.1 ppm).
  • FTIR : Stretching frequencies (e.g., C=O at ~1700 cm1^{-1}, N–H at ~3300 cm1^{-1}) verify functional groups.
  • HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., incomplete alkylation) .

Q. How are preliminary antibacterial activities of pyrimidinone derivatives evaluated?

  • Methodological Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with 4-chlorophenyl groups exhibit enhanced activity due to lipophilicity, which improves membrane penetration. Data interpretation requires comparison with positive controls (e.g., ampicillin) and statistical validation (p < 0.05) .

Advanced Research Questions

Q. What computational approaches predict the bioactivity of 4(1H)-pyrimidinone derivatives?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target enzymes (e.g., dihydrofolate reductase). The 4-chlorophenyl group often occupies hydrophobic pockets.
  • QSAR : Hammett constants (σ) correlate substituent electronic effects with activity.
  • DFT Calculations : HOMO-LUMO gaps predict reactivity; Mulliken charges identify nucleophilic/electrophilic sites .

Q. How can contradictory data on antifungal activity be resolved?

  • Methodological Answer : Discrepancies may arise from strain-specific resistance or assay conditions (e.g., pH, nutrient media). Standardize protocols using CLSI guidelines. Re-evaluate MIC values with checkerboard assays to assess synergism with known antifungals (e.g., fluconazole). Structural analogs (e.g., 6-methyl vs. 6-ethyl) should be compared to isolate substituent effects .

Q. What strategies optimize the pharmacokinetic profile of 4(1H)-pyrimidinone derivatives?

  • Methodological Answer :

  • LogP Optimization : Introduce polar groups (e.g., hydroxyl, carboxylate) to balance lipophilicity (ideal LogP ~2–3).
  • Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., ethyl groups prone to oxidation). Deuterium substitution at labile positions extends half-life.
  • Caco-2 Permeability : Assess intestinal absorption; poor permeability may require prodrug strategies .

Q. How do polymorphic forms impact the physicochemical properties of pyrimidinone derivatives?

  • Methodological Answer : Polymorphs differ in melting points, solubility, and dissolution rates. SCXRD and DSC identify forms (e.g., Form I vs. II). Slurry conversion experiments in solvents (e.g., acetonitrile) stabilize the thermodynamically favored form. Bioavailability studies in animal models correlate polymorph stability with efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.